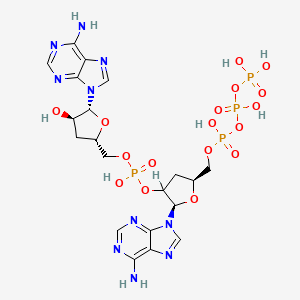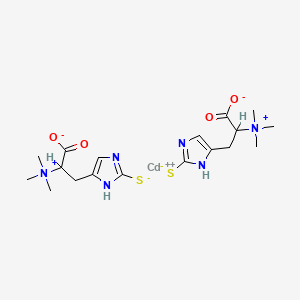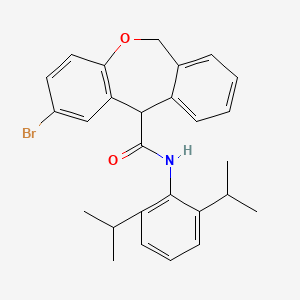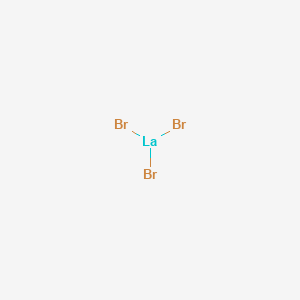
Lanthanum bromide
Vue d'ensemble
Description
Lanthanum (III) bromide (LaBr3) is an inorganic halide salt of lanthanum. It is a colorless white powder when pure. The single crystals of LaBr3 are hexagonal crystals with a melting point of 783 °C . It is highly hygroscopic and water-soluble .
Synthesis Analysis
Lanthanum bromide crystal arrays are difficult to process because LaBr3 is easy to crack and break . A large-pixel LaBr3 Compton camera prototype was designed and fabricated . The lateral position resolution was 5 mm, and the maximum deviation in the depth direction was 2.5 and 5 mm for the scatterer and absorber, respectively .Molecular Structure Analysis
Lanthanum and cerium bromides and chlorides form isomorphous alloy systems with the UCl3 type structure . These scintillating alloys exhibit high luminosity and proportional response .Physical And Chemical Properties Analysis
Lanthanum bromide has a high energy resolution and time resolution . It has a malleable, ductile, and soft metal. It oxidizes rapidly when exposed to air. It burns readily at 150 °C to form lanthanum oxide .Applications De Recherche Scientifique
Medical Imaging
Lanthanum Bromide in Hybrid Medical-Imaging Systems: Lanthanum bromide scintillators doped with cerium (LaBr₃:Ce) have been evaluated for their luminescence properties under X-ray radiographic conditions . These crystals exhibit high absolute efficiency and detective quantum efficiency, making them suitable for hybrid medical-imaging modalities like PET/CT and SPECT/CT. Their compatibility with various optical photodetectors also makes them a promising option for radiation detection in these systems.
Radiation Detection
High-Resolution Gamma-Ray Spectrometry: The high energy resolution and fast decay time of LaBr₃:Ce scintillators allow for high-resolution gamma-ray spectrometry . This is crucial for accurate gamma-ray imaging and can be applied in environments where precise detection of radioactive sources is required, such as in nuclear power plants or during environmental monitoring.
Nuclear Safeguards
Lanthanum Bromide Detectors for Safeguards Measurements: Lanthanum bromide detectors offer superior resolution and efficiency compared to traditional scintillator detectors like sodium iodide and lanthanum chloride . They serve as an alternative to high purity germanium detectors for some safeguards applications, providing a balance between performance and cost.
Compton Cameras
Development of Compton Camera Prototypes: LaBr₃ crystals are used in Compton cameras due to their high energy and time resolution . Despite the challenges in processing LaBr₃ crystals, recent advancements have led to the development of large-pixel LaBr₃ Compton camera prototypes. These cameras can accurately position radiative sources and have applications in the nuclear industry and medical field.
Scintillation Detectors
Next-Generation Inorganic Scintillation Detectors: LaBr₃ (Ce) represents a new generation of inorganic scintillation gamma-ray detectors . With improved resolution and faster light decay time, these detectors are set to enhance the performance of radiation detection equipment.
Mécanisme D'action
Target of Action
Lanthanum bromide (LaBr3) is primarily used in the field of radiation detection . Its primary targets are gamma rays, which it interacts with to produce scintillation, a flash of light produced in a transparent material by the passage of a particle .
Mode of Action
Lanthanum bromide interacts with gamma rays through a process known as scintillation. When gamma rays enter the crystal structure of lanthanum bromide, they excite the electrons present in the crystal. This excitation energy is then released in the form of light, which can be detected and measured . Codoping of Ce-doped LaBr3 with Ba, Ca, or Sr improves the energy resolution that can be achieved by radiation detectors based on these materials .
Biochemical Pathways
These bacteria contain proteins and other molecules that capture, transport, and utilize lanthanides .
Pharmacokinetics
It’s worth noting that lanthanum, when used in medical applications such as in the form of lanthanum carbonate, has low oral bioavailability and is excreted predominantly in bile .
Result of Action
The interaction of lanthanum bromide with gamma rays results in the emission of light, which can be detected and measured. This allows for the detection and measurement of gamma radiation, which is crucial in various fields such as nuclear physics, medical imaging, and environmental monitoring .
Action Environment
The performance of lanthanum bromide in radiation detection can be influenced by various environmental factors. For instance, the energy resolution of lanthanum bromide detectors can be improved by codoping with Ba, Ca, or Sr . Additionally, the temperature stability of lanthanum bromide detectors is excellent, with nearly flat photo emission over a 70 °C temperature range .
Safety and Hazards
Lanthanum bromide may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
Propriétés
IUPAC Name |
tribromolanthanum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3BrH.La/h3*1H;/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKUYOJZZLGFZTC-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Br[La](Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
LaBr3, Br3La | |
| Record name | lanthanum(III) bromide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Lanthanum(III)_bromide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9065526 | |
| Record name | Lanthanum bromide (LaBr3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White lumps; [Alfa Aesar MSDS] | |
| Record name | Lanthanum bromide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9558 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Lanthanum bromide | |
CAS RN |
13536-79-3 | |
| Record name | Lanthanum bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13536-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lanthanum bromide (LaBr3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013536793 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lanthanum bromide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158928 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Lanthanum bromide (LaBr3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lanthanum bromide (LaBr3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lanthanum tribromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.527 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




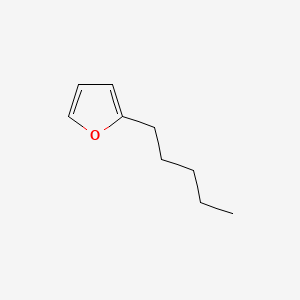
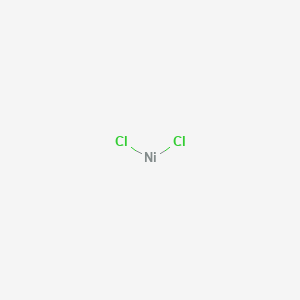
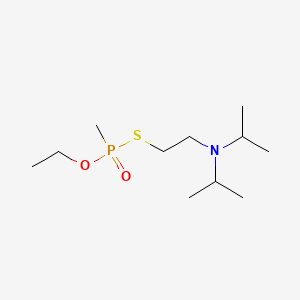
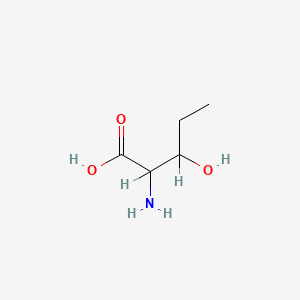
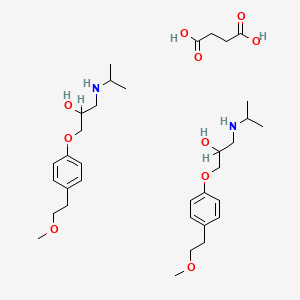
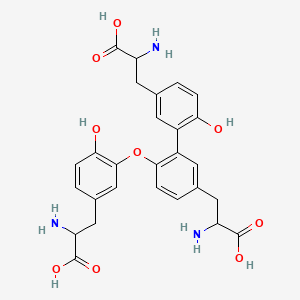
![[(2S,3S,5R)-2-(chloromethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] (4-nitrophenyl) hydrogen phosphate](/img/structure/B1212457.png)
